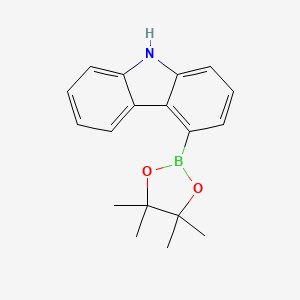

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-9H-carbazole

Overview

Description

The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-9H-carbazole” is a useful research compound. It is often used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Synthesis Analysis

The synthesis of this compound involves several steps. It has been synthesized by the Miyaura borylation and sulfonylation reactions . The functional groups do not interfere with each other during these reactions .Molecular Structure Analysis

The molecular formula of this compound is C12H18BNO2 . The bond lengths are in the expected ranges. Bond angles in the five-membered 1,3,2-dioxaborolane ring are smaller than expected due to the five-membered ring .Chemical Reactions Analysis

This compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a melting point of 166.0 to 170.0 °C . It is insoluble in water but shows almost transparency in hot methanol .Scientific Research Applications

Organic Synthesis and Boron Chemistry

Boron compounds play a crucial role in organic synthesis due to their high stability, low toxicity, and reactivity. In drug synthesis, boronic acid compounds are used to protect diols and participate in asymmetric reactions like Diels–Alder and Suzuki coupling. Additionally, boric acid derivatives serve as enzyme inhibitors and specific ligand drugs. The compound , 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-9H-carbazole , can be synthesized through nucleophilic and amidation reactions .

Drug Delivery Systems

Boronic ester bonds are widely used in constructing stimulus-responsive drug carriers. These carriers respond to changes in pH, glucose levels, and ATP within the body. Examples include drug–polymer coupling, polymer micelles, and mesoporous silica. These carriers not only load anticancer drugs but also deliver insulin and genes. Controlled drug release is achieved by forming and breaking boronic ester bonds under different environmental conditions .

Crystallography and Conformational Analysis

The crystal structure of our compound has been characterized using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction. Density functional theory (DFT) calculations validate the consistency between experimental and calculated values. DFT further elucidates the molecular electrostatic potential and frontier molecular orbitals, providing insights into physical and chemical properties .

Nucleophilic Attack Sites

In the compound, negative charges accumulate around the O4 and O5 atoms in the sulfonamide group, suggesting these sites as potential nucleophilic attack points .

Safety and Hazards

Mechanism of Action

Mode of Action

Compounds with a dioxaborolane group are often used in suzuki-miyaura cross-coupling reactions , which suggests that this compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions , it may be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Pharmacokinetics

Its solubility in hot methanol suggests that it may have some degree of bioavailability, but further studies are needed to confirm this.

Result of Action

As a potential participant in Suzuki-Miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have various effects depending on the context.

Action Environment

It is known to be air sensitive and is recommended to be stored under inert gas , suggesting that exposure to oxygen and moisture may affect its stability and efficacy.

properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BNO2/c1-17(2)18(3,4)22-19(21-17)13-9-7-11-15-16(13)12-8-5-6-10-14(12)20-15/h5-11,20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFDNIPIBSFUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4NC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1255309-13-7 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-[(2-amino-6-fluorophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027148.png)

![tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027160.png)